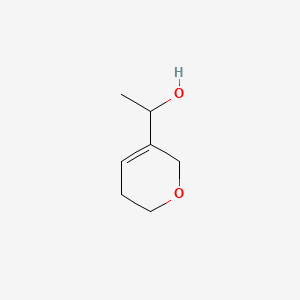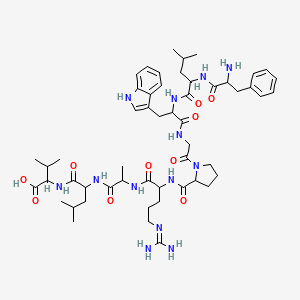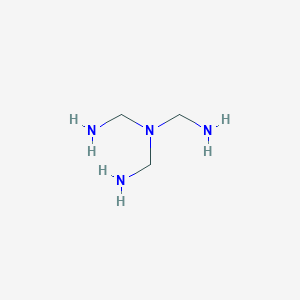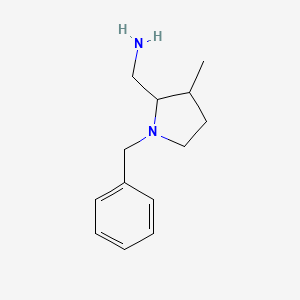
Tert-butyl N-isothiazol-4-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-isothiazol-4-ylcarbamate is a chemical compound with the molecular formula C_10H_15N_2O_2S It is a derivative of isothiazole, a heterocyclic aromatic organic compound containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-isothiazol-4-ylcarbamate typically involves the reaction of isothiazol-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-isothiazol-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation products: Various oxidized derivatives depending on the specific oxidizing agent used.
Reduction products: Reduced forms of the compound.
Substitution products: Substituted derivatives with different nucleophiles.
Scientific Research Applications
Tert-butyl N-isothiazol-4-ylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of isothiazole derivatives on biological systems.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
Tert-butyl N-isothiazol-4-ylcarbamate is similar to other isothiazole derivatives, such as isothiazol-3-ylcarbamate and isothiazol-5-ylcarbamate. These compounds share the isothiazole core but differ in the position of the substituents. The uniqueness of this compound lies in its tert-butyl group, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
Isothiazol-3-ylcarbamate
Isothiazol-5-ylcarbamate
Isothiazol-2-ylcarbamate
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
tert-butyl N-(1,2-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)10-6-4-9-13-5-6/h4-5H,1-3H3,(H,10,11) |
InChI Key |
BBQYPDIOKSGVGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



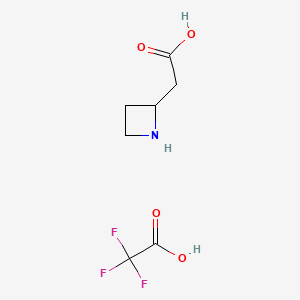
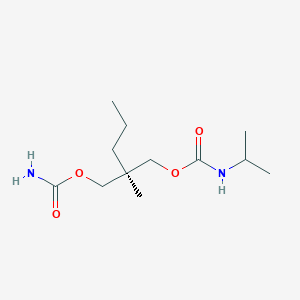

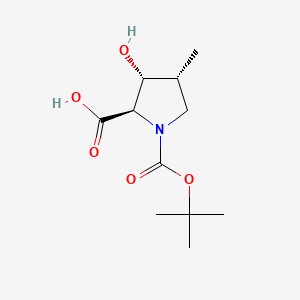
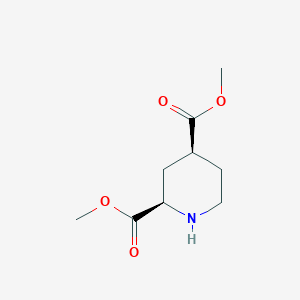
![2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B15360672.png)
![[4-(Tetrazol-1-yl)phenyl]methanamine](/img/structure/B15360684.png)
